molecular formula C10H20N2O3 B2732957 RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE CAS No. 2408937-15-3

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE

Cat. No.: B2732957
CAS No.: 2408937-15-3
M. Wt: 216.281
InChI Key: SNEXHWARGWXLLI-BWZBUEFSSA-N
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Description

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is a carbamate-protected cyclopentane derivative featuring a racemic mixture of stereoisomers. Its structure includes a cyclopentyl backbone with amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively, in the (1R,3R,4R) configuration, and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are employed to protect amines during multi-step reactions. Its stereochemical complexity and functional group arrangement make it structurally distinct from related compounds, as discussed below .

Properties

IUPAC Name

tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-7(11)8(13)5-6/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXHWARGWXLLI-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@@H](C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a cyclopentylamine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted carbamates .

Scientific Research Applications

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Key Observations :

Stereochemical Complexity : The racemic nature of the target compound contrasts with enantiomerically pure analogs like (1R,3R)-3-hydroxycyclopentyl carbamate, which may exhibit distinct biological interactions due to chiral specificity .

Ring Saturation : The compound 259133-23-8 features a cyclopentene ring (unsaturated), altering conformational flexibility compared to saturated cyclopentyl derivatives .

Implications of Structural Differences

Synthetic Utility: The Boc group in all compounds ensures amine protection during synthesis. However, the presence of both amino and hydroxyl groups in the target compound may necessitate orthogonal protection strategies to prevent cross-reactivity . The unsaturated cyclopentene derivative (259133-23-8) is more reactive toward electrophilic additions, offering pathways for further functionalization .

Physicochemical Properties: The hydroxyl and amino groups in the target compound increase hydrophilicity compared to analogs with only a hydroxyl group. This could enhance solubility in polar solvents, critical for drug formulation. Stereoisomerism (e.g., 1R,3R vs. 1R,3S) influences molecular packing and crystallinity, as evidenced by the use of SHELX software for crystallographic analysis in related studies .

The amino-hydroxyl motif in the target compound may mimic transition states in enzymatic reactions, a common strategy in inhibitor design.

Research Context and Limitations

  • Structural Analysis : Tools like SHELX have been critical in resolving the stereochemistry of such compounds, though the racemic nature of the target complicates crystallographic studies .
  • Data Gaps: Limited published data on thermodynamic stability, binding affinities, or pharmacokinetics restrict a deeper functional comparison. Further studies are needed to correlate structural features with biological activity.

Biological Activity

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is a compound with potential therapeutic applications due to its unique structural properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a carbamate functional group attached to a cyclopentyl structure. Its molecular formula is C11H21N1O3C_{11}H_{21}N_{1}O_{3}, with a molecular weight of approximately 215.29 g/mol. The specific stereochemistry at the amino and hydroxyl groups contributes to its biological activity.

Research indicates that this compound may exhibit several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) reported below 0.4 µg/ml.
  • Neuroprotective Effects : The compound has also been investigated for its potential neuroprotective effects. In vitro studies indicate that it can protect astrocytes from amyloid-beta (Aβ) induced toxicity, potentially through the inhibition of inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data Table

Biological Activity Findings
AntimicrobialEffective against Staphylococcus aureus and Streptococcus pneumoniae; MIC < 0.4 µg/ml.
NeuroprotectionProtects astrocytes from Aβ toxicity; reduces TNF-α levels in cell cultures .
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase; IC50 = 15.4 nM for β-secretase .

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of various carbamate derivatives, this compound was found to possess superior activity compared to other similar compounds. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Neuroprotective Mechanism : A recent investigation into the neuroprotective effects of this compound demonstrated that it could significantly improve cell viability in astrocytes exposed to Aβ peptides. The treatment resulted in a notable reduction in cell death compared to untreated controls, suggesting its potential application in Alzheimer's disease therapy .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a stereospecific cyclopentylamine derivative under basic conditions. Key steps include:

  • Amine Protection : Reaction of the cyclopentylamine intermediate with tert-butyl chloroformate to form the carbamate group (yields ~85%) .
  • Hydroxyl Group Introduction : Controlled oxidation or hydroxylation of the cyclopentane ring, often requiring low temperatures (e.g., –20°C) to minimize epimerization .
  • Purification : Column chromatography or recrystallization to isolate the diastereomerically pure product .

Q. Which analytical techniques confirm its structure and purity?

  • NMR Spectroscopy : Assigns stereochemistry (e.g., ¹H/¹³C NMR for cyclopentane ring protons and carbamate tert-butyl groups) .
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .
  • HPLC-MS : Validates purity (>97%) and molecular weight .

Q. What functional groups dictate its reactivity?

The tertiary carbamate (Boc group) provides steric protection for the amine, while the hydroxyl and amino groups on the cyclopentane ring enable hydrogen bonding and nucleophilic reactivity. These groups influence its role as a chiral building block in peptide mimetics .

Q. How does it compare to other cyclopentane carbamates?

Structural analogs (e.g., tert-butyl N-[(1S,3R,4S)-3-amino-4-(hydroxymethyl)cyclopentyl]carbamate) differ in stereochemistry or substituents, leading to variations in solubility and biological target affinity .

Advanced Research Questions

Q. How does stereochemistry impact its biological and chemical properties?

The 1R,3R,4R configuration creates a rigid cyclopentane scaffold, favoring interactions with enantioselective enzymes or receptors. For example:

  • Enzyme Binding : The hydroxyl group’s spatial orientation affects hydrogen-bonding networks in active sites .
  • Synthetic Byproducts : Cis-isomers (e.g., cis-3-amino-4-hydroxycyclopentyl derivatives) show reduced biological activity, necessitating chiral resolution techniques .

Q. How can synthetic yields be optimized amid contradictory reports?

Discrepancies in yields (e.g., 75–90% ) arise from reaction conditions:

  • Temperature : Lower temperatures (–20°C to 0°C) suppress side reactions during carbamate formation .
  • Catalysts : Palladium or enzyme-mediated catalysis improves regioselectivity in hydroxylation steps .

Q. What strategies enable selective functionalization of amino/hydroxy groups?

  • Amino Group : Boc deprotection with TFA allows conjugation to fluorescent tags or pharmacophores .
  • Hydroxy Group : Mitsunobu reactions introduce alkyl/aryl groups without racemization .

Q. Which computational methods predict its bioactivity?

  • Molecular Docking : Models interactions with targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock .
  • QM/MM Simulations : Assesses transition-state stabilization in enzyme inhibition (e.g., cyclooxygenase) .

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